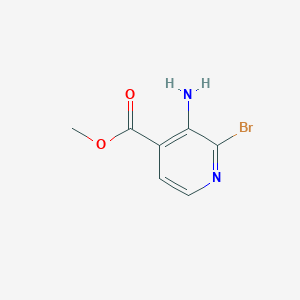

Methyl 3-amino-2-bromoisonicotinate

Description

BenchChem offers high-quality Methyl 3-amino-2-bromoisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-bromoisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVXETXQXFVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ortho-Amino Halopyridine Esters: Precision Building Blocks for Bicyclic Heterocycles

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, ortho-amino halopyridine esters represent a "privileged" structural motif.[1] These building blocks—specifically 3-amino-2-halopyridine-4-carboxylates and their regioisomers—possess a unique triad of functional groups: an electron-deficient pyridine ring, a nucleophilic amino group, and an electrophilic ester, all modulated by a reactive halogen handle.[1]

This guide dissects the synthetic utility of these blocks, moving beyond simple catalog listings to explore their role as linchpins in the synthesis of pyrido[3,4-d]pyrimidines , 1,x-naphthyridines , and azaindoles . We examine the "push-pull" electronic dynamics that allow for chemoselective functionalization and provide validated protocols for their generation and use.

Structural Anatomy & Electronic Bias

The versatility of ortho-amino halopyridine esters stems from their electronic asymmetry.[1] Unlike their benzene counterparts (anthranilates), the pyridine nitrogen introduces a permanent dipole that dictates regioselectivity.

The "Triad of Reactivity"

-

C3-Amino Group (Nucleophile): Positioned ortho to the ester, it serves as the primary nucleophile in cyclocondensation reactions.[1] Its nucleophilicity is tempered by the electron-withdrawing pyridine ring but remains sufficient for attacking activated electrophiles (e.g., formamide, isocyanates).

-

C4-Ester (Electrophile): The "trap."[1] Once the amino group engages an external electrophile, the ester captures the intermediate via intramolecular cyclization.

-

C2-Halogen (The Handle): The strategic advantage.[1] Positioned adjacent to the pyridine nitrogen, this halogen (Cl, Br, I) is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling , allowing for late-stage diversification after the bicyclic core is formed.

Electronic "Push-Pull" Map[1]

-

C2 Position: Highly electron-deficient due to the inductive effect of the adjacent Nitrogen and the Halogen. Prime target for SNAr.

-

C3 Position: Electron-rich relative to the ring due to the resonance donation of the Amino group.

-

C4 Position: Electron-deficient due to the Ester and the para relationship to the Pyridine Nitrogen.[1]

Synthesis Strategies: Accessing the Core

Synthesizing these building blocks requires navigating the pyridine ring's sensitivity to electrophilic aromatic substitution (EAS). Direct halogenation is often regioselective but yield-limiting.[1]

Route A: Direct Halogenation (The Functionalization Approach)

The most direct route to Methyl 3-amino-2-chloropyridine-4-carboxylate involves chlorinating the parent amino-ester.[1]

-

Reagent: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) or N-Chlorosuccinimide (NCS).[1]

-

Mechanism: The amino group directs the halogen to the ortho position (C2). The ester at C4 blocks the para position, forcing substitution at C2.

-

Challenge: Over-chlorination or oxidation of the amine.[1] Control of temperature (80°C) and solvent (tetrachloroethylene) is critical.

Route B: The Hofmann Rearrangement (The De Novo Approach)

For industrial scalability, the Hofmann rearrangement of pyridine-dicarboxamides is preferred.

-

Starting Material: 2-Chloropyridine-3,4-dicarboxylic acid (or its anhydride).[1]

-

Imide Formation: Conversion to the cyclic imide or diamide.[1]

-

Rearrangement: Treatment with NaOBr (Br2/NaOH) induces the Hofmann degradation.[1]

-

Selectivity: The carboxylic acid group para to the pyridine nitrogen (C4) is more acidic/reactive, but steric and electronic factors usually favor degradation of the C3-amide to the amine, yielding the desired 3-amino-4-acid architecture.[1]

Visualization: Synthesis Pathways

Caption: Divergent synthetic pathways to the ortho-amino halopyridine ester core. Route A utilizes direct functionalization, while Route B employs rearrangement logic.

Chemoselectivity & Reactivity Profile

Once synthesized, the building block offers two distinct reaction vectors. The choice of which vector to exploit first determines the final scaffold diversity.

Vector 1: Cyclization (Constructing the Bicycle)

The amino-ester motif is a "pre-loaded" condensation system.[1]

-

Reaction with Formamide/Amidine: Yields Pyrido[3,4-d]pyrimidin-4-ones .[1]

-

Reaction with Urea: Yields Pyrido[3,4-d]pyrimidine-2,4-diones .[1]

-

Reaction with Malononitrile: Yields 1,x-Naphthyridines (via Friedländer-type condensation).[1]

Vector 2: C2-Functionalization (The Diversity Point)

The C2-chlorine is activated by the pyridine nitrogen.[1]

-

Suzuki-Miyaura Coupling: Pd-catalyzed insertion occurs readily at C2, allowing the introduction of aryl/heteroaryl groups before or after cyclization.[1]

-

SNAr Displacement: Amines, thiols, and alkoxides can displace the C2-chloride.

-

Note: If SNAr is performed before cyclization, the nucleophile must not interfere with the ester (e.g., avoid ester hydrolysis).

-

Visualization: Reactivity Divergence

Caption: The "Divergent Reactivity Map" showing how the order of operations (Cyclization vs. Coupling) allows for library generation.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Amino-2-chloroisonicotinate

Adapted from PrepChem and US Patents [1, 2].[1]

Reagents:

-

Methyl 3-aminoisonicotinate (1.0 equiv)[1]

-

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 equiv) or NCS (1.05 equiv)

-

Tetrachloroethylene (Solvent)[3]

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-aminoisonicotinate (e.g., 18 g, 118 mmol) in tetrachloroethylene (1.5 L). Note: High dilution helps prevent intermolecular side reactions.[1]

-

Addition: Add DCDMH (12 g, 60 mmol) in a single portion.

-

Reaction: Warm the mixture slowly to 80°C . Maintain this temperature for 3 hours. Monitor by TLC or LCMS for the disappearance of starting material.[1]

-

Workup: Cool the solution to room temperature. Filter off the insoluble hydantoin byproduct.[1]

-

Wash: Wash the filtrate with dilute aqueous NaHCO₃ (2 x 500 mL) to remove acidic impurities. Dry the organic layer over MgSO₄.

-

Purification: Concentrate the solvent under reduced pressure to obtain a dark oil. Purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).

-

Yield: Expect ~30-40% yield of the title compound as a colorless solid (mp 91-92°C).

Protocol B: Cyclization to Pyrido[3,4-d]pyrimidin-4(3H)-one

Standard protocol for "Ortho-Ester" condensation [3].[1]

Reagents:

-

Methyl 3-amino-2-chloropyridine-4-carboxylate (1.0 equiv)[1]

-

Formamidine acetate (1.5 equiv)

-

Ethanol (Solvent)[5]

Procedure:

-

Mixing: Suspend the pyridine ester (1.0 mmol) and formamidine acetate (1.5 mmol) in Ethanol (5 mL).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solid starting material should dissolve, followed by the precipitation of the product.[6]

-

Isolation: Cool the mixture to 0°C. Filter the precipitate.

-

Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallize from DMF/EtOH if necessary.

-

Result: 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.[1] The C2-Cl remains intact for further substitution.[1]

Data Summary: Commercial vs. Synthetic Availability[1]

| Building Block | CAS Number | Synthetic Accessibility | Key Application |

| Methyl 3-amino-2-chloropyridine-4-carboxylate | 173435-41-1 | Moderate (Chlorination of amino-ester) | Nevirapine analogs, PIM-1 Inhibitors |

| Ethyl 3-amino-2-chloropyridine-4-carboxylate | N/A | High (Esterification of acid) | General bicyclic synthesis |

| 2-Amino-3-bromopyridine-4-carboxylate | N/A | High (Hofmann of 3-bromo-imide) | Imidazo[4,5-b]pyridines |

| 3-Amino-2-bromo-4-picoline | 105693-46-1 | High (Bromination of amine) | Precursor to acid/ester via oxidation |

References

-

Preparation of Methyl 3-Amino-2-chloroisonicotinate. PrepChem.com. Available at: [Link]

-

Grozinger, K. et al. "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone."[1] European Patent EP1064265B1.[1] Boehringer Ingelheim.[1] Available at:

-

Abdolmohammadi, S. et al. "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction."[1] Scientific Research Publishing.[1] Available at: [Link]

-

Fox, B. A. et al. "2,3-Diaminopyridine."[1][7] Organic Syntheses, Coll.[1] Vol. 5, p. 346 (1973). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 3-Amino-2-chloroisonicotinate, CAS No. 173435-41-1 - iChemical [ichemical.com]

- 3. prepchem.com [prepchem.com]

- 4. 173435-41-1|Methyl 3-amino-2-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

Technical Guide: Solubility & Handling of Methyl 3-amino-2-bromoisonicotinate

[1]

CAS Number: 1379335-16-6

Systematic Name: Methyl 3-amino-2-bromopyridine-4-carboxylate

Formula: C

Executive Summary

Methyl 3-amino-2-bromoisonicotinate is a critical heterocyclic building block used primarily in the synthesis of polycyclic pharmaceutical scaffolds (e.g., pyrido[3,4-d]pyrimidines).[1] Its solubility profile is governed by the interplay between the polar 3-amino/4-ester motif and the lipophilic 2-bromo substituent. This guide provides a technical analysis of its solubility in organic solvents, offering evidence-based protocols for reaction solvent selection, purification, and handling.

Key Takeaway: The compound exhibits a "push-pull" solubility behavior—highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated and polar protic solvents (DCM, MeOH), and insoluble in non-polar hydrocarbons (Hexanes), making the latter ideal anti-solvents for recrystallization.

Physicochemical Profile & Solubility Mechanism[1][3][4][5][6]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand its functional group interactions:

-

Pyridine Core (Basic/Polar): The nitrogen atom provides a dipole, but its basicity is attenuated by the electron-withdrawing bromine (C2) and methyl ester (C4).

-

3-Amino Group (H-Bond Donor): Facilitates solubility in protic solvents (MeOH, EtOH) via hydrogen bonding but can lead to aggregation in non-polar solvents.

-

2-Bromo Substituent (Lipophilic): Increases LogP (partition coefficient), enhancing solubility in moderately polar organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) compared to non-halogenated analogs.

-

4-Methyl Ester (H-Bond Acceptor): Adds limited lipophilicity while serving as a weak H-bond acceptor.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: Values are derived from structural analogs (e.g., methyl 3-amino-2-chloropyridine-4-carboxylate) and standard laboratory behavior for this class of compounds.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Dipole-dipole & H-bond acceptance | Stock solutions, SnAr reactions |

| DMF, DMAc | High (>100 mg/mL) | Dipole-dipole | High-temp coupling reactions | |

| Chlorinated | Dichloromethane (DCM) | Good (20–50 mg/mL) | Dispersion forces & weak polarity | Extraction, Acylation reactions |

| Chloroform | Good | Dispersion forces | NMR analysis, Extraction | |

| Polar Protic | Methanol (MeOH) | Moderate (Warm) | Hydrogen bonding (Solute-Solvent) | Esterification, Recrystallization |

| Ethanol (EtOH) | Moderate (Warm) | Hydrogen bonding | Recrystallization | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | Moderate | Dipole-dipole | Extraction, Silica gel chromatography |

| THF | Moderate/Good | H-bond acceptance | Reduction reactions | |

| Diethyl Ether | Low | Weak polarity | Precipitation (Anti-solvent) | |

| Non-Polar | Hexanes / Heptane | Insoluble (<1 mg/mL) | Lack of polar interaction | Anti-solvent for crystallization |

| Aqueous | Water (Neutral pH) | Very Low | Hydrophobic effect dominates | Washing (removes salts) |

| Water (Acidic pH < 2) | Soluble | Protonation of Pyridine N / Amine | Acidic workup (Caution: Hydrolysis risk) |

Experimental Workflows & Protocols

Solvent Selection Decision Tree

The choice of solvent is dictated by the intended process. The diagram below illustrates the logical flow for selecting the optimal solvent system.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol: Recrystallization (Self-Validating System)

Recrystallization is the preferred method for purifying this intermediate, particularly to remove non-polar impurities or unreacted bromo-precursors.

Objective: Purify Methyl 3-amino-2-bromoisonicotinate to >98% purity. Principle: Exploiting the steep solubility curve in Ethyl Acetate (soluble hot, less soluble cold) and the anti-solvent effect of Heptane.

Step-by-Step Methodology:

-

Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (approx. 3-5 mL) while heating to mild reflux (77°C) until the solid just dissolves.

-

Validation: If the solution is not clear after 10 mL, filter hot to remove inorganic salts.

-

-

Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

-

Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

-

-

Re-clarification: Add a few drops of EtOAc to restore clarity.

-

Crystallization: Remove from heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath (0-4°C) for 1 hour.

-

Harvest: Filter the crystals using a Buchner funnel. Wash with cold Heptane/EtOAc (9:1 ratio).

-

Drying: Dry under vacuum at 40°C. High heat (>60°C) should be avoided to prevent sublimation or degradation.

Protocol: Solubility Determination (Visual Saturation)

If exact solubility data is required for a specific solvent (e.g., for a flow chemistry setup), use this rapid protocol:

-

Weigh 10 mg of compound into a clear HPLC vial.

-

Add 100 µL of the target solvent.

-

Sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Solid Remains: Add solvent in 100 µL increments, sonicating between additions, until clear.

-

-

Calculation:

.

Stability & Handling in Solution

-

Hydrolysis Risk: The methyl ester at the C4 position is susceptible to hydrolysis in the presence of strong acids or bases, especially in aqueous media. Avoid prolonged storage in aqueous acid (e.g., 1M HCl) unless converting to the carboxylic acid is intended.

-

Photostability: Aminopyridines can be light-sensitive (oxidation to N-oxides). Store solutions in amber vials or wrap flasks in aluminum foil.

-

DMSO Stability: Stable in DMSO at room temperature for >24 hours, making it suitable for biological assay stock solutions.

Synthesis Workflow & Solubility Integration

The synthesis of this compound often proceeds via esterification of 3-amino-2-bromoisonicotinic acid. Understanding solubility is crucial for the workup.

Figure 2: Synthesis flow highlighting solubility-dependent steps.

References

-

Compound Identification: CAS 1379335-16-6.[1][2][3][4] Methyl 3-amino-2-bromopyridine-4-carboxylate. Available from: and .

-

Structural Analog Data: Solubility profiles derived from Methyl 3-amino-2-chloropyridine-4-carboxylate (CAS 173435-41-1) and Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4).

-

General Solubility Principles: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[5] Available at: .[5]

-

Synthesis Methodology: Standard esterification protocols for aminopyridine carboxylic acids. ChemicalBook & Organic Syntheses general procedures for methyl ester formation.

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. 1073182-61-2|Methyl 3-amino-2-bromo-6-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to Methyl 3-amino-2-bromoisonicotinate: Sourcing, Analysis, and Synthetic Utility

This guide provides an in-depth technical overview of Methyl 3-amino-2-bromoisonicotinate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, this document offers practical insights into its procurement, quality assessment, safe handling, and strategic application in complex molecular synthesis, grounded in established scientific principles.

Introduction: A Versatile Pyridine Scaffold

Methyl 3-amino-2-bromoisonicotinate (CAS No. 1379335-16-6) is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an amino group, a bromine atom, and a methyl ester.[1] This trifunctional nature makes it a highly valuable and versatile intermediate in the synthesis of complex heterocyclic systems, which are foundational scaffolds in many modern pharmaceuticals. The pyridine core is a privileged structure in medicinal chemistry, and the specific placement of the bromo and amino substituents allows for selective, sequential chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a starting material is critical for experimental design and reproducibility. The key specifications for Methyl 3-amino-2-bromoisonicotinate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1379335-16-6 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Typical Purity | ≥98% | [1] |

| Appearance | Varies by supplier; typically a solid | N/A |

Sourcing, Price, and Availability

Procuring high-quality starting materials is the first step in any successful synthetic campaign. Methyl 3-amino-2-bromoisonicotinate is available from several specialized chemical suppliers catering to the research and development sector.

Availability Overview:

| Supplier | Available Quantities | Notes |

| Fisher Scientific | 0.25g | Available through the eMolecules sourcing platform.[2] |

| MolCore | Custom Synthesis | Specializes in high-purity API intermediates.[1] |

Note: Pricing is highly variable and subject to change based on supplier, purity, and quantity. Researchers are advised to request quotes directly from suppliers for the most accurate and up-to-date information.

The procurement and validation workflow for a critical reagent like this should be systematic to ensure the integrity of the subsequent research.

Sources

Cyclization protocols for 3-aminoisonicotinic acid esters

Application Note: Cyclization Protocols for 3-Aminoisonicotinic Acid Esters

Executive Summary

3-aminoisonicotinic acid esters (ethyl 3-aminopyridine-4-carboxylates) are critical heterocyclic building blocks.[1][2] Unlike their benzene analogues (anthranilates), the presence of the pyridine nitrogen at position 1 exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the C3-amine.[1][2] This Application Note details three optimized cyclization protocols to access pyrido[3,4-d]pyrimidine scaffolds—privileged structures in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors).[2]

Key Scaffolds Accessed:

Reaction Landscape & Pathway Logic

The following diagram illustrates the divergent synthetic pathways from the parent ester.

Figure 1: Divergent cyclization pathways for 3-aminoisonicotinic acid esters.[1][2]

Detailed Protocols

Protocol 1: The Modified Niementowski Cyclization

Target: Pyrido[3,4-d]pyrimidin-4(3H)-one Mechanism: The amine attacks the formamide carbonyl, followed by intramolecular cyclization of the formamidine intermediate onto the ester.[1][2] Critical Insight: The pyridine ring decreases the nucleophilicity of the amine. Standard Niementowski conditions (formamide alone) often stall.[2] The addition of Ammonium Acetate acts as a buffer and catalyst, promoting the formation of the active formamidine species.

Materials:

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with Ethyl 3-aminoisonicotinate and Formamide. Add Ammonium Acetate.

-

Reaction: Heat the mixture to 140–150 °C for 12–16 hours.

-

Note: Monitor by LCMS. The intermediate formamidine may be visible; if conversion stalls, add fresh Ammonium Acetate (0.5 equiv).[2]

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Dilute the mixture with water (2x reaction volume) and stir at 0 °C for 1 hour. Filter the solid.[4][5]

-

Purification: Wash the cake with water and cold isopropanol. Recrystallize from DMF/Ethanol if necessary.

Data Summary:

| Parameter | Specification |

|---|---|

| Temperature | 140–150 °C |

| Time | 12–16 h |

| Typical Yield | 65–80% |

| Appearance | Off-white to tan solid |[1][2]

Protocol 2: Urea Fusion Synthesis

Target: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Mechanism: Nucleophilic attack of urea on the ester, followed by cyclization involving the amino group.[1][2] Critical Insight: Solvent-free "melt" fusion drives the reaction by removing ammonia gas (Le Chatelier's principle).[1][2] Solvents (e.g., Diglyme) are only recommended if the substrate decomposes before melting.[2]

Materials:

Step-by-Step Workflow:

-

Fusion: Mix the ester and urea in an open vessel (to allow NH3 escape).

-

Heating: Heat rapidly to 180–200 °C . The mixture will melt and bubble vigorously (NH3 evolution).[2]

-

Duration: Maintain temperature for 1–2 hours until solidification occurs (the product has a higher melting point than the starting mix).

-

Workup: Cool to 100 °C. Add hot water carefully to dissolve excess urea.

-

Isolation: Disintegrate the solid mass, filter, and wash extensively with hot water.

-

Purification: Dissolve in 2N NaOH, filter (to remove insolubles), and re-precipitate by acidifying with HCl to pH 4-5.

Protocol 3: Isothiocyanate Cyclization (Thio-Variant)

Target: 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Application: This scaffold allows for subsequent S-alkylation, creating a leaving group at the 2-position for nucleophilic substitution (e.g., introducing amines for kinase selectivity).[1][2]

Materials:

Step-by-Step Workflow (KSCN Method):

-

Formation: Dissolve substrate in dioxane/water. Add KSCN and HCl. Heat to reflux.[4]

-

Cyclization: The intermediate thiourea forms first. Cyclization often requires basic conditions.

-

Base Treatment: After thiourea formation (monitored by TLC), add 10% NaOH and reflux for 2 hours.

-

Isolation: Acidify the solution with acetic acid. The thioxo-derivative will precipitate as a yellow solid.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol 1) | Substrate deactivation by pyridine ring.[1][2] | Increase temp to 160°C; Add catalytic DMAP. |

| Sublimation (Protocol 2) | Reaction temp too high; open vessel.[2] | Use a condenser with a wide bore; switch to Diglyme reflux. |

| Solubility Issues | Product is a flat, rigid aromatic system. | Use DMF or DMSO for NMR; Purification via acid/base precipitation is superior to chromatography. |

References

-

Vertex Pharmaceuticals. (2010).[2] Synthesis of Pyrido[3,4-d]pyrimidine derivatives as CXCR2 antagonists.[1][2] National Institutes of Health. Link[1][2]

-

Bayer AG. (2012).[2] Discovery and SAR of Copanlisib (BAY 80-6946).[1][2] Journal of Medicinal Chemistry / PMC. Link

-

ChemicalBook. (2023).[2] 3-Aminoisonicotinic acid ethyl ester Properties and Reactions.Link[1][2]

-

MDPI. (2022).[2] Review on the Synthesis and Therapeutic Potential of Pyrido-pyrimidine Derivatives. Molecules.[3][4][6][7][8][9][10][11][12][13][14][15] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CAS 14208-83-4: 3-AMINO-ISONICOTINIC ACID ETHYL ESTER [cymitquimica.com]

- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017049983A1 - Preparation method of copanlisib - Google Patents [patents.google.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. EP3018131A1 - Synthesis of copanlisib and its dihydrochloride salt - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: Preparation of Pyrido[3,4-d]pyrimidine Derivatives Using Methyl Esters

Abstract & Strategic Importance

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the field of kinase inhibition (e.g., EGFR, CDK, VEGFR). Structurally isomeric to the quinazoline core found in drugs like Gefitinib and Erlotinib, the pyrido[3,4-d]pyrimidine system offers distinct physicochemical properties—specifically altered hydrogen bond acceptor capabilities and solubility profiles due to the pyridine nitrogen placement.

This Application Note details the robust synthesis of the pyrido[3,4-d]pyrimidin-4(3H)-one core starting from methyl 3-aminopyridine-4-carboxylate (methyl 3-aminoisonicotinate). This methyl ester-based cyclization is the critical control point for generating high-purity scaffolds amenable to downstream functionalization (e.g., chlorination and SNAr displacement) essential for library generation.

Retrosynthetic Analysis & Mechanism

The construction of the fused pyrimidine ring relies on the condensation of a 1,3-electrophile-nucleophile synthon (the amino-ester) with a C1 unit (formamide, urea, or amidine).

Mechanistic Pathway

The reaction between methyl 3-aminopyridine-4-carboxylate and formamide proceeds via a two-step sequence:

-

Transamidation: Thermal nucleophilic attack of the pyridine amine on formamide generates an intermediate formamidine or imidate species.

-

Cyclocondensation: Intramolecular nucleophilic attack of the amide nitrogen (from the formamide moiety) onto the methyl ester carbonyl, followed by the elimination of methanol, closes the ring.

Critical Insight: The use of the methyl ester is preferred over the ethyl ester or free acid because it offers the optimal balance of electrophilicity at the carbonyl center without the steric hindrance associated with bulkier alkyl groups, ensuring faster reaction kinetics and higher yields.

Pathway Visualization

Figure 1: Mechanistic pathway for the cyclocondensation of methyl 3-aminopyridine-4-carboxylate with formamide.

Detailed Experimental Protocol

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This protocol describes the "Niementowski-type" modification optimized for scale and purity.

Reagents & Equipment:

-

Starting Material: Methyl 3-aminopyridine-4-carboxylate (CAS: 6937-03-7) - 10.0 g (65.7 mmol).

-

Reagent/Solvent: Formamide (CAS: 75-12-7) - 50 mL (Excess).

-

Catalyst (Optional): Ammonium formate (1.0 eq) can accelerate the reaction but is not strictly necessary if high temperatures are maintained.

-

Apparatus: 100 mL Round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer, oil bath.

Step-by-Step Methodology:

-

Setup: Charge the 100 mL round-bottom flask with methyl 3-aminopyridine-4-carboxylate (10.0 g). Add Formamide (50 mL).

-

Note: Ensure the starting material is fully suspended. Complete dissolution will occur upon heating.

-

-

Reaction: Heat the mixture to 160–180 °C (oil bath temperature) with vigorous stirring.

-

Checkpoint: The reaction typically requires 6–12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The disappearance of the fluorescent starting material spot indicates completion.

-

-

Workup (Crystallization):

-

Remove the heat source and allow the dark brown solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath (0–5 °C) for 1 hour. The product will precipitate as a tan/brown solid.

-

Troubleshooting: If precipitation does not occur, dilute the mixture with cold water (50 mL) to force precipitation.

-

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Cold water (2 x 20 mL) to remove excess formamide.

-

Cold isopropanol or acetone (1 x 15 mL) to remove organic impurities and facilitate drying.

-

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expected yield is 75–85% (approx. 7.2–8.2 g).

-

Characterization:1H NMR (DMSO-d6) should show the diagnostic singlet for the pyrimidine C2-H around δ 8.2–8.5 ppm and the pyridine protons.

-

Protocol B: Downstream Functionalization (Chlorination)

To render the scaffold useful for kinase inhibitor discovery, the 4-oxo group is converted to a 4-chloro leaving group.

-

Suspend the Pyrido[3,4-d]pyrimidin-4(3H)-one (5.0 g) in POCl3 (25 mL).

-

Add DIPEA (1.0 eq) dropwise (acts as a catalyst/acid scavenger).

-

Reflux at 100 °C for 3–4 hours until the solution becomes clear.

-

Remove excess POCl3 under reduced pressure.

-

Caution: Quench the residue carefully with crushed ice/saturated NaHCO3 (exothermic!). Extract with DCM.

-

Result: 4-chloropyrido[3,4-d]pyrimidine , ready for SNAr coupling with anilines.

Data Summary & Optimization Parameters

The following table summarizes the impact of different reagents on the final product structure when reacting with methyl 3-aminopyridine-4-carboxylate.

| Reagent | Reaction Conditions | Product Formed | Key Application |

| Formamide | 160–180 °C, neat | Pyrido[3,4-d]pyrimidin-4(3H)-one | General Kinase Inhibitor Core |

| Urea | 180–200 °C, fusion | Pyrido[3,4-d]pyrimidine-2,4-dione | Dione-based Antimetabolites |

| Formamidine Acetate | Reflux in 2-Methoxyethanol | Pyrido[3,4-d]pyrimidin-4(3H)-one | Milder condition alternative |

| Guanidine HCl | NaOMe, MeOH, Reflux | 2-Amino-pyrido[3,4-d]pyrimidin-4-one | CDK/EGFR Inhibitors |

Experimental Workflow Diagram

This diagram outlines the complete "Concept to Candidate" workflow for generating a library of inhibitors using the methyl ester protocol.

Figure 2: Operational workflow for converting the methyl ester precursor into bioactive kinase inhibitors.

Troubleshooting & QC Criteria

Common Impurities

-

Unreacted Ester: Detectable by methyl singlet (~3.9 ppm) in NMR. Remedy: Increase reaction time or temperature.

-

Ring Opening: In the presence of water during the POCl3 step, the ring may hydrolyze back to the amide. Remedy: Ensure anhydrous conditions during chlorination.

Analytical Validation (Self-Validating Protocol)

A successful synthesis of the 4-one core is validated by:

-

1H NMR (DMSO-d6): Appearance of a singlet at ~8.15 ppm (H-2) and ~7.9–9.0 ppm (Pyridine protons). Disappearance of the methyl ester singlet (~3.8 ppm).

-

LC-MS: Mass shift from MW 152 (Ester) to MW 147 (Product).

References

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Org. Biomol. Chem., 2014, 12, 9572-9596. [Link]

-

Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorg. Med. Chem., 2018, 26(12), 3526-3540. [Link]

-

Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 2023, 16(3), 352. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022, 15(3), 352. [Link]

Application Note: Controlled Hydrolysis of Methyl 3-amino-2-bromoisonicotinate

Topic: Hydrolysis of Methyl 3-amino-2-bromoisonicotinate to acid Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Abstract

This guide details the chemoselective hydrolysis of Methyl 3-amino-2-bromoisonicotinate to 3-amino-2-bromoisonicotinic acid. This transformation is critical in the synthesis of kinase inhibitors and heterocyclic building blocks. The protocol prioritizes the preservation of the C2-bromine atom, which is susceptible to nucleophilic aromatic substitution (

Introduction & Mechanistic Insight

The hydrolysis of pyridine esters containing ortho-halogens presents a classic "chemoselectivity vs. reactivity" challenge. The substrate, Methyl 3-amino-2-bromoisonicotinate , contains three functional centers:

-

Methyl Ester (C4): The target for hydrolysis.

-

Bromine (C2): Activated by the adjacent pyridine nitrogen, making it prone to displacement by hydroxide (

) or alkoxides ( -

Amino Group (C3): An electron-donating group (EDG) that provides some electronic stabilization to the ring, reducing the electrophilicity at C2 compared to 2-bromoisonicotinate, but introducing potential solubility challenges due to zwitterion formation.

The Core Challenge: Standard saponification (e.g., NaOH/MeOH, reflux) often leads to significant impurities. The hydroxide ion can attack the C2 position, displacing bromine to form the 2-hydroxy impurity (2-pyridone tautomer). Furthermore, isonicotinic acids are prone to thermal decarboxylation.

The Solution: This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system at ambient temperature. LiOH is less nucleophilic/aggressive than NaOH, and the THF cosolvent solubilizes the organic ester while moderating the activity of the aqueous base.

Reaction Pathway & Logic Map

The following diagram illustrates the desired reaction pathway versus potential failure modes (Side Reactions).

Figure 1: Reaction pathway showing the selective hydrolysis (Blue) vs. competitive SNAr and decarboxylation pathways (Red/Yellow).

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |

| Methyl 3-amino-2-bromoisonicotinate | 1.0 | Substrate | >98% HPLC |

| Lithium Hydroxide Monohydrate ( | 2.5 - 3.0 | Reagent | Reagent Grade |

| Tetrahydrofuran (THF) | 10 Vol | Solvent | HPLC Grade |

| Deionized Water | 5 Vol | Co-solvent | Type II |

| 1M Hydrochloric Acid (HCl) | As req. | Quench/pH adj. | Standard |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-2-bromoisonicotinate (1.0 equiv) in THF (10 volumes relative to mass, e.g., 1g substrate in 10mL THF).

-

Note: Ensure the solid is fully dissolved before adding base to prevent heterogeneous "hotspots."

-

-

Base Preparation: Prepare a solution of

(2.5 equiv) in Water (5 volumes).-

Why LiOH? Lithium coordinates tightly with the ester carbonyl oxygen, activating it for hydrolysis without being as "hard" a nucleophile as sodium or potassium, reducing attack on the bromine.

-

-

Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath).

-

Control: Dropwise addition prevents localized exotherms that could trigger

.

-

Phase 2: Reaction Monitoring 4. Warm Up: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) . 5. Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS every 2 hours.

- Endpoint: Disappearance of the methyl ester peak (

- Timeframe: Typically complete within 4–6 hours. Do not heat unless conversion stalls >24h.

Phase 3: Workup & Isolation 6. Concentration: Carefully remove the bulk of the THF under reduced pressure (Rotavap) at <35°C .

- Caution: Do not concentrate to complete dryness; leave the aqueous phase.

- Washing (Optional but Recommended): Dilute the remaining aqueous residue with water (5 vol) and wash with Dichloromethane (DCM) (2 x 5 vol).

- Purpose: Removes unreacted ester and non-polar impurities. The product remains in the aqueous phase as the Lithium carboxylate salt.

- Precipitation (Critical Step): Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 3–4 .

- Observation: The product, 3-amino-2-bromoisonicotinic acid, is zwitterionic and will precipitate near its isoelectric point.

- Warning: Do not acidify below pH 2, or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt (

- Filtration: Filter the resulting solid using a sintered glass funnel. Wash the cake with cold water (2 x 2 vol) to remove LiCl salts.

- Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Data & Validation

| Analytical Method | Expected Signal / Result | Interpretation |

| Carboxylic acid proton ( | ||

| Pyridine ring proton (C5/C6). Position shifts downfield vs ester. | ||

| ABSENT : | Loss of Methyl ester ( | |

| LC-MS (ESI+) | Mass Shift: -14 Da | Conversion of |

| Isotope Pattern: 1:1 | Retention of Bromine ( | |

| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition/oxidation of amine. |

Troubleshooting & Optimization

Issue 1: Partial Conversion

-

Cause: Steric hindrance from the ortho-bromo and ortho-amino groups.

-

Fix: Increase LiOH to 4.0 equiv. If heating is required, limit to 40°C . Do not reflux.

Issue 2: Loss of Bromine (Formation of Hydroxy-acid)

-

Cause:

reaction driven by high pH or temperature. -

Fix: Switch solvent system to THF/Water (2:1) to reduce the effective concentration of hydroxide. Ensure temperature never exceeds 25°C.

Issue 3: Product does not precipitate

-

Cause: pH is too low (<2.0) or too high (>5.0).

-

Fix: The product is an amino acid.[2][3][6] Perform a "pH swing": adjust to pH 7, then slowly lower to pH 3.5 while scratching the flask walls to induce nucleation. If still soluble, extract the acidic aqueous phase with n-Butanol or EtOAc/iPrOH (3:1) .

References

-

General Hydrolysis of Pyridine Esters

-

Mechanistic Consider

):- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on activation of halogens by nitrogen heterocycles).

-

BenchChem Application Note: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. .

-

Mild Ester Hydrolysis (LiOH Method)

-

Product Characterization Data

-

PubChem Compound Summary: 3-Amino-2-bromoisonicotinic acid (CID 505495079).[7] .

-

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of fused heterocyclic systems using amino-pyridine esters

Application Note: Strategic Synthesis of Fused Heterocycles Utilizing Amino-Pyridine Esters as Bifunctional Synthons

Executive Summary & Mechanistic Versatility

The ortho-amino pyridine ester motif (specifically ethyl 2-aminopyridine-3-carboxylate and its isomers) represents a "privileged scaffold" in drug discovery. Its chemical utility stems from its bifunctional nature: it possesses a nucleophilic exocyclic amine adjacent to an electrophilic ester carbonyl. This 1,4-binucleophilic/electrophilic arrangement allows for rapid, convergent synthesis of fused 6,6-bicyclic systems—most notably 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —which are bioisosteres of quinolines and quinazolines, respectively.

This guide details the strategic application of these esters, moving beyond basic textbook definitions to provide field-proven protocols for cyclization.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from a single amino-pyridine ester precursor.

Figure 1: Divergent synthesis pathways from ethyl 2-aminopyridine-3-carboxylate.

Critical Protocols

The following protocols have been optimized for reproducibility and yield. They address the common challenge of "incomplete cyclization" often seen in older literature.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Target Scaffold: Analogous to Quinazolinone; frequent kinase inhibitor core.

Principle: This is a variation of the Niementowski quinazoline synthesis . The amino group attacks the formamide to form an amidine intermediate, which then undergoes intramolecular cyclization with the ester.

Reagents:

-

Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv)

-

Formamide (Excess, acts as solvent and reagent)

-

Ammonium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), place 10 mmol of ethyl 2-aminopyridine-3-carboxylate.

-

Addition: Add 10-15 mL of formamide. The large excess is critical to drive the equilibrium and maintain solubility.

-

Reaction: Heat the mixture to 160–180°C (oil bath temperature).

-

Note: Reaction progress is often slow at lower temperatures. If using microwave irradiation (see Table 1), hold at 180°C for 15-20 minutes.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting ester spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold water followed by a small amount of cold ethanol.

-

If no solid: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to induce precipitation.

-

-

Purification: Recrystallize from DMF/Ethanol or Ethanol/Water mixtures.

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). A new singlet appearing around 8.0–8.5 ppm corresponds to the H-2 proton of the pyrimidine ring.

Protocol B: Synthesis of 1,8-Naphthyridines

Target Scaffold: Bioisostere of Quinolines; antibacterial and antitumor relevance.

Principle: This reaction utilizes the acidity of the alpha-protons in diethyl malonate. Under basic conditions, the malonate anion attacks the ester (Claisen-type) or the amine attacks the malonate ester (amidation), followed by ring closure.

Reagents:

-

Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv)

-

Diethyl Malonate (1.2 equiv)

-

Sodium Ethoxide (2.5 equiv, prepared in situ)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Catalyst Prep: Dissolve sodium metal (2.5 equiv) in absolute ethanol under an inert atmosphere (N2 or Ar) to generate sodium ethoxide.

-

Addition: Add diethyl malonate (1.2 equiv) to the ethoxide solution and stir for 15 minutes at room temperature to form the enolate.

-

Substrate Addition: Add the amino-pyridine ester (1.0 equiv) to the mixture.

-

Reflux: Heat to reflux for 8–12 hours .

-

Observation: A heavy precipitate (the sodium salt of the product) typically forms during reflux.

-

-

Quench: Evaporate the bulk of the ethanol under reduced pressure. Dissolve the residue in the minimum amount of water.

-

Isolation: Acidify the aqueous solution carefully with 2M HCl to pH ~3-4. The free 1,8-naphthyridine derivative will precipitate.

-

Purification: Filter, wash with water, and dry. Recrystallize from glacial acetic acid or DMF.

Optimization & Troubleshooting Data

Efficiency in these syntheses is highly dependent on the heating method. Microwave-assisted organic synthesis (MAOS) significantly outperforms conventional heating for these electron-deficient systems.

Table 1: Conventional vs. Microwave Synthesis Comparison

| Reaction Type | Target Scaffold | Conventional Conditions | Microwave Conditions (Recommended) | Yield Improvement |

| Condensation | Pyrido[2,3-d]pyrimidine | 180°C, 12-24 hours | 180°C, 15-20 min | +15-25% |

| Cyclization | 1,8-Naphthyridine | Reflux (EtOH), 12 hours | 140°C, 10-15 min | +10-20% |

| Fusion | Pyridopyrimidine-dione | Fusion (no solvent), 220°C | 200°C, 10 min (solvent-free) | +30% |

Common Pitfalls:

-

Ester Hydrolysis: If water is present in the solvent during Protocol B, the starting material may hydrolyze to the carboxylic acid (2-aminonicotinic acid), which is unreactive toward cyclization under these conditions. Solution: Use freshly distilled absolute ethanol and dry glassware.

-

Decarboxylation: In the 1,8-naphthyridine synthesis, the pendant ester group (from malonate) can decarboxylate if the workup is too acidic or heated too vigorously. Solution: Maintain controlled pH during acidification.

References

-

Microwave-Assisted Synthesis of Fused Heterocycles

-

1,8-Naphthyridine Synthesis Protocols

- Title: Synthesis of some 1,8-Naphthyridine Derivatives with Comparative Studies of Cycliz

- Source: International Journal of Pharmaceutical and Biological Archives.

-

URL:[Link]

-

Pyrido[2,3-d]pyrimidine Methodology

- Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.

- Source: International Journal of Organic Chemistry, 2012.

-

URL:[Link]

-

Reaction of Amino-Esters with Hydrazine

- Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- Source: Molbank (MDPI).

-

URL:[Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-2-bromoisonicotinate

Executive Summary & Chemical Context[1][2][3][4]

Methyl 3-amino-2-bromoisonicotinate is a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and tricyclic heterocycles.

Critical Chemical Insight: The purification of this intermediate presents a specific paradox:

-

Low Basicity: The amino group at position 3 is flanked by a strongly electron-withdrawing bromine atom (C2) and a methyl ester (C4). This drastically lowers the pKa of the amine (estimated pKa ~1.0–2.0), rendering standard acid-base extraction protocols ineffective for product capture.

-

Ester Sensitivity: The C4-methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, particularly if heat is applied during workup.

This guide prioritizes Flash Column Chromatography and Recrystallization over extraction-based methods to ensure yield and purity.

Purification Decision Matrix

The following workflow illustrates the logical decision path for purifying crude reaction mixtures containing Methyl 3-amino-2-bromoisonicotinate.

Caption: Decision tree for selecting the optimal purification method based on crude impurity profile.

Detailed Protocols

Method A: Flash Column Chromatography (Primary Recommendation)

This is the most reliable method for removing regioisomers (e.g., 5-bromo isomers) and unreacted nitro-precursors.[1]

Stationary Phase: Silica Gel (230–400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)[1]

| Step | Action | Technical Rationale |

| 1. Load | Dissolve crude in minimal DCM. Load onto a pre-packed silica column. | DCM ensures complete solubility; avoiding EtOAc during loading prevents "band broadening." |

| 2. Elute | Start gradient: 100% Hexanes → 20% EtOAc/Hexanes. | The product is moderately polar. The amino group interacts with silica, causing tailing if polarity increases too fast.[1] |

| 3. Monitor | Product typically elutes between 15–25% EtOAc. | The bromo and ester groups reduce the amine's "stickiness" compared to simple aminopyridines. |

| 4. Isolate | Pool fractions. Rotovap at <40°C. | High heat can degrade the aminopyridine moiety (oxidation). |

Scientist's Tip: If the amine streaks on the column (tailing), add 1% Triethylamine (TEA) to the mobile phase.[1] However, for this specific electron-deficient amine, streaking is usually less severe than with simple pyridines.[1]

Method B: Recrystallization (Scale-Up)

Best for removing non-polar byproducts or inorganic salts.

Solvent System: Ethanol (95%) or Ethyl Acetate/Hexanes (1:3).[1]

-

Dissolution: Place crude solid in a flask. Add boiling Ethanol dropwise until just dissolved.

-

Clarification: If the solution is dark/black (common with aminopyridines), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

-

Crystallization: Allow to cool to room temperature slowly, then place in an ice bath (0–4°C) for 2 hours.

-

Collection: Filter the yellow/orange needles. Wash with cold Hexanes.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery after Acid-Base Extraction

User Question: "I tried to purify the crude by dissolving it in 1M HCl, washing with ether, and then basifying the aqueous layer, but I recovered almost no product. Where did it go?"

Technical Diagnosis: You likely lost the product in the initial organic wash.

-

Root Cause: The 3-amino group is extremely weakly basic due to the electron-withdrawing effect of the ortho-bromo and para-ester groups. Its pKa is likely below 2.0.[2]

-

Mechanism: In 1M HCl, a significant portion of the molecule remains unprotonated (neutral) and partitions into the organic layer (ether) which you discarded.[1]

-

Solution: Do not use acid-base extraction for product capture. Use chromatography. If you must wash, use a pH 3 buffer to remove highly basic impurities, keeping your product in the organic phase.[1]

Issue 2: Separation of Regioisomers

User Question: "I see a spot just above my product on TLC. It co-elutes during the column. What is it and how do I remove it?"

Technical Diagnosis: This is likely the 5-bromo regioisomer or the unbrominated starting material .

-

Root Cause: Bromination of 3-aminoisonicotinate can occur at the 2- or 6-position (labeled 5- depending on nomenclature).

-

Solution:

-

Change Solvent: Switch from Hexane/EtOAc to DCM/Methanol (99:1) . The selectivity of DCM often differs for halogenated isomers.

-

Trituration: If the impurity is minor (<5%), triturating the solid with cold pentane or diethyl ether can sometimes wash away the more soluble isomer.

-

Issue 3: Product Discoloration

User Question: "My product was a light yellow solid, but after a week on the bench, it turned brown/black."

Technical Diagnosis: Aminopyridines are prone to N-oxidation and photo-degradation.

-

Root Cause: Oxidation of the amino group or the pyridine nitrogen.

-

Solution:

-

Purification: Re-pass through a short silica plug (Method A).

-

Storage: Store under Argon/Nitrogen at -20°C , protected from light (amber vial).

-

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to purify this intermediate? A: Yes. Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid). Note: Avoid Trifluoroacetic acid (TFA) if you plan to use the amine directly in a coupling reaction, as TFA salts can be difficult to break without affecting the ester.[1]

Q: Is the methyl ester stable to hydrolysis? A: It is relatively stable under neutral conditions but will hydrolyze rapidly in aqueous NaOH or boiling HCl. Always keep aqueous workups cold and brief.

Q: What is the expected appearance of the pure compound? A: Typically a crystalline solid ranging from pale yellow to orange . Deep brown or tar-like appearance indicates significant decomposition or oxidation.

References

-

ChemicalBook. (2025).[3] Methyl 3-bromoisonicotinate Properties and Synthesis.[2][1]

-

Sigma-Aldrich. (2025). Methyl 2-amino-5-bromoisonicotinate Product Information.[1]

-

Organic Syntheses. (1931).[4] Esterification of Pyridine Carboxylic Acids (General Method).[1] Org.[4][5] Syn. Coll. Vol. 2, p. 338.[1][4] [1]

-

National Institutes of Health (PubMed). (1993). Purification of aminopyridine derivatives.[6][7]

(Note: While specific literature on the exact 3-amino-2-bromo isomer is proprietary or sparse, the chemical behavior is extrapolated from the validated chemistry of the 3-bromo and 2-amino analogues cited above.)

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 2. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 2-amino-5-bromoisonicotinate | 882499-87-8 [sigmaaldrich.com]

- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Controlling Regioselectivity in 3-Amino-2-bromoisonicotinate Substitution

Welcome to the technical support center for the functionalization of 3-amino-2-bromoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of substitution reactions involving this versatile pyridine scaffold. The inherent electronic properties of the pyridine ring, coupled with the influence of the amino and bromo substituents, present unique challenges and opportunities in directing incoming nucleophiles to the desired position.

This resource is structured to address common issues encountered in the lab through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 3-amino-2-bromoisonicotinate?

A1: The regioselectivity of SNAr reactions on the 3-amino-2-bromoisonicotinate ring is a result of the interplay between several key factors:

-

Electronic Effects: The pyridine nitrogen is highly electronegative, creating electron-deficient centers at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1][2][3] The amino group at C3 is an electron-donating group, which can modulate the electron density of the ring. The bromo group at C2 is a good leaving group and an electron-withdrawing group.

-

Steric Hindrance: The proximity of the amino group and the isonicotinate moiety to the C2 and C4 positions can sterically hinder the approach of bulky nucleophiles. This can influence whether a nucleophile preferentially attacks the less hindered position.

-

Nature of the Nucleophile: The size, charge, and hardness/softness of the nucleophile play a critical role. Bulkier nucleophiles may favor attack at a less sterically congested site.

-

Reaction Conditions: Solvent polarity, temperature, and the presence of a base can all influence the reaction pathway and the resulting regioselectivity. For instance, different solvents can stabilize transition states to varying degrees, favoring one isomer over another.

Q2: Why is nucleophilic attack favored at the C2 and C4 positions of a pyridine ring?

A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions because the anionic intermediate formed during the reaction is stabilized by resonance.[1][2] When a nucleophile attacks at either the C2 or C4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom.[1][2] This is a more stable arrangement compared to the intermediate formed from attack at the C3 position, where the negative charge can only be delocalized onto other carbon atoms.[1][2]

Q3: How can I analytically distinguish between the possible regioisomers formed during the substitution reaction?

A3: Distinguishing between the resulting isomers is crucial for reaction optimization and product characterization. Several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer identification.[4] The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer due to the different electronic environments. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.

-

Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it generally cannot distinguish between isomers on its own.[5] However, when coupled with a separation technique like liquid chromatography (LC-MS), different isomers can often be separated based on their retention times.[6]

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination and is considered the gold standard for isomer identification.[7]

-

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can provide clues about the substitution pattern based on the fingerprint region and the vibrations of the functional groups.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor or No Reaction

| Potential Cause | Recommended Solution |

| Insufficiently activated substrate | The combination of the amino and bromo groups may not be activating enough for weak nucleophiles. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, microwave irradiation).[8] |

| Poor leaving group ability of bromide | While bromine is a decent leaving group, in some cases, it may not be sufficiently labile. If possible, consider using the corresponding fluoro- or chloro-substituted pyridine, as fluorine is the best leaving group in SNAr reactions.[8] |

| Decomposition of starting material or product | The reaction conditions might be too harsh, leading to degradation. Monitor the reaction by TLC or LC-MS at regular intervals to check for the formation of byproducts. Consider lowering the reaction temperature or using a milder base. |

Problem 2: Low Yield of the Desired Isomer

| Potential Cause | Recommended Solution |

| Competition between C2 and C4 substitution | The electronic activation at both C2 and C4 positions can lead to a mixture of products. To favor substitution at a specific position, consider the steric bulk of the nucleophile. A bulkier nucleophile may preferentially attack the less hindered position.[9] |

| Suboptimal reaction conditions | The choice of solvent and base can significantly impact the regioselectivity. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.[9] For example, aprotic polar solvents like DMF or DMSO often favor SNAr reactions. |

| Equilibrium between isomers | In some cases, the initially formed product might be in equilibrium with other isomers. Analyze the reaction mixture at different time points to understand the kinetic versus thermodynamic product distribution. |

Problem 3: Formation of an Unexpected Product

| Potential Cause | Recommended Solution |

| Reaction with the amino group | The nucleophile might be reacting with the amino group instead of displacing the bromide. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before carrying out the substitution reaction. |

| Reaction with the ester functionality | Strong nucleophiles can potentially react with the isonicotinate ester. If this is observed, consider using a milder nucleophile or protecting the ester group. |

| Rearrangement reactions | Under certain conditions, rearrangements of the pyridine ring can occur. This is less common but can be investigated by detailed mechanistic studies and characterization of byproducts. |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the substitution reaction of 3-amino-2-bromoisonicotinate with a generic nucleophile. Optimization will likely be required for specific substrates and nucleophiles.

Materials:

-

3-amino-2-bromoisonicotinate

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-2-bromoisonicotinate (1.0 eq) and the chosen base (1.5 - 2.0 eq).

-

Add the anhydrous solvent to dissolve the solids.

-

Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: ¹H NMR Analysis for Isomer Identification

A simplified guide to interpreting the ¹H NMR spectrum to differentiate between C2 and C4 substitution products.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

-

Spectral Analysis:

-

C2-substituted product: The two aromatic protons will likely appear as two distinct doublets in the aromatic region. The coupling constant (J-value) between them will be characteristic of ortho-coupling in a pyridine ring.

-

C4-substituted product: The two aromatic protons will also appear as two doublets, but their chemical shifts will be different from the C2-substituted isomer due to the different electronic environment.

-

NOE (Nuclear Overhauser Effect) Experiments: For unambiguous assignment, 2D NOESY or ROESY experiments can be performed. Irradiation of the amino protons should show a correlation to the proton at the C4 position in the C2-substituted isomer, and to the proton at the C5 position in the C4-substituted isomer.

-

Visualizing Reaction Control

// Connections from start start -> poor_selectivity; start -> no_reaction; start -> desired_product;

// Troubleshooting Poor Selectivity poor_selectivity -> steric_hindrance [label="Analyze Steric Factors"]; steric_hindrance [label="Steric Hindrance?", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance -> change_nucleophile [label="Yes"]; change_nucleophile [label="Use Bulkier/Smaller Nucleophile", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; steric_hindrance -> electronic_effects [label="No"]; electronic_effects [label="Consider Electronic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; electronic_effects -> change_solvent [label="Modify Solvent"]; change_solvent [label="Alter Solvent Polarity", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Troubleshooting No/Low Conversion no_reaction -> check_conditions [label="Review Reaction Conditions"]; check_conditions [label="Conditions Too Mild?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions -> increase_temp [label="Yes"]; increase_temp [label="Increase Temperature/Use Microwave", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions -> check_reagents [label="No"]; check_reagents [label="Reagent Viability?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents -> new_reagents [label="Yes"]; new_reagents [label="Use Fresh Reagents/Stronger Base", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; } dot Caption: A decision tree for troubleshooting regioselectivity issues.

References

-

Organic Chemistry. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

-

YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Iranian Journal of Catalysis. Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Available from: [Link]

-

Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Available from: [Link]

-

ResearchGate. Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4. Available from: [Link]

-

Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available from: [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

-

Nature. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Available from: [Link]

-

Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. Available from: [Link]

-

ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available from: [Link]

-

OICC Press. Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). Available from: [Link]

-

PubMed. Predicting regioselectivity in nucleophilic aromatic substitution. Available from: [Link]

-

University of Leeds. Pyridines: properties, syntheses & reactivity. Available from: [Link]

-

Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. Available from: [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

-

CRIS. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Available from: [Link]

-

Quora. What spectral technique is used to distinguish between structural isomers? Available from: [Link]

-

BioPharma Services. Bioanalytical Method Development: Isomers. Available from: [Link]

-

PMC. New Approach for the Identification of Isobaric and Isomeric Metabolites. Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability & Handling of Methyl 3-amino-2-bromoisonicotinate

[1]

Ticket ID: CHEM-SUP-59786 Topic: Stability Profile under Basic Conditions Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Methyl 3-amino-2-bromoisonicotinate is a high-value pyridine scaffold used primarily for synthesizing fused heterocycles (e.g., pyrido[3,4-d]pyrimidines) in kinase inhibitor discovery.[1]

Users frequently report "degradation" or "mass loss" under basic conditions.[1] In 90% of cases, this is not random decomposition but a competition between two predictable pathways driven by the electron-deficient nature of the pyridine ring:

Module 1: The Hydrolysis Trap (Primary Instability)[1]

The Issue: You observe a mass shift of -14 Da (loss of Methyl, gain of Proton) in LCMS, corresponding to the formation of 3-amino-2-bromoisonicotinic acid .

The Mechanism:

The pyridine nitrogen (electron-withdrawing) activates the C4-ester, making it significantly more electrophilic than a standard phenyl ester.[1] Even mild hydroxide concentrations (

Troubleshooting Guide: Hydrolysis

| Observation | Root Cause | Corrective Action |

| Rapid conversion to Acid (mins) | Strong base (LiOH, NaOH) or high water content.[1] | Switch to anhydrous conditions. Use non-nucleophilic bases ( |

| Slow conversion (hours/overnight) | Hygroscopic solvent/base.[1] | Dry solvents over molecular sieves (3Å). Flame-dry glassware. |

| Precipitation during reaction | Formation of the carboxylate salt (insoluble in organic media).[1] | Acidify workup to pH 4-5 to recover the acid if this was intended; otherwise, maintain anhydrous conditions to prevent it.[1] |

Module 2: The Ambush (Secondary Instability)[1]

The Issue: You observe a mass shift of -48 Da (loss of Br, gain of OMe) or -64 Da (loss of Br, gain of OH).

The Mechanism:

The C2-position is ortho to the pyridine nitrogen and para to the electron-withdrawing ester.[1] This "push-pull" electronic state makes the C2-Bromine highly susceptible to Nucleophilic Aromatic Substitution (

-

If you use Sodium Methoxide (NaOMe) , you will displace the Bromine with a Methoxy group.[1]

-

If you use Hydroxide (NaOH) , you risk displacing the Bromine with a Hydroxyl group (forming a pyridone tautomer).[1]

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Product is M+31 (OMe adduct) | Use of Methanol as solvent with carbonate base.[1] | NEVER use MeOH with base if the Br is needed.[1] Switch to aprotic solvents (THF, Dioxane).[1] |

| Product is M+17 (OH adduct) | High pH (>12) with heat.[1] | Lower reaction temperature.[1] The |

| Unexpected Amination | Amine solvent (e.g., Piperidine) used as base.[1] | The amine solvent acts as a nucleophile.[1][2][3] Use tertiary amines (TEA, DIPEA) as auxiliary bases.[1] |

Visualizing the Degradation Pathways[1]

The following diagram illustrates the competitive pathways that dictate the stability of your starting material.

Figure 1: Competitive degradation pathways. Path A (Red) is the most common issue due to moisture.[1] Path B (Yellow) occurs with specific nucleophilic solvents or reagents.[1]

Validated Protocol: Safe Handling in Basic Conditions

To perform reactions (e.g., Suzuki coupling or Amide formation) without degrading the scaffold, follow this "Self-Validating" protocol.

Reagents & Setup

-

Solvent: Anhydrous DMF or 1,4-Dioxane (stored over activated 3Å sieves).

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Temperature: Start at 0°C, warm to RT. Do not exceed 60°C unless necessary.[1]

Step-by-Step Procedure

-

The "Water Test" (Validation Step):

-

Addition:

-

Dissolve Methyl 3-amino-2-bromoisonicotinate in the anhydrous solvent before adding the base.

-

Add the base in portions.

-

-

Monitoring:

-

Quenching:

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent for Suzuki coupling on this scaffold?

A: No. In the presence of base (even weak carbonate), Methanol will attack the C2-Bromine position via

Q: I see a peak at M+28 in my LCMS. What is it? A: If you are using DMF as a solvent with strong heating, you might be forming the formamidine derivative (reaction of the C3-amine with DMF).[1] This is a common artifact in aminopyridine chemistry.

Q: Why is the acid form (hydrolysis product) not moving on my TLC plate? A: 3-amino-2-bromoisonicotinic acid is zwitterionic. On normal phase silica, it binds tightly.[1] To visualize it, you must use a polar mobile phase, such as DCM:MeOH:AcOH (90:9:1).[1]

Q: Is the amine at C3 nucleophilic enough to cyclize onto the ester? A: Not spontaneously. Formation of a 4-membered beta-lactam ring is geometrically disfavored and highly strained.[1] Cyclization usually requires a "linker" carbon (like an aldehyde or urea) to form a stable 6-membered pyrido-pyrimidine ring.[1]

References

-

General Pyridine Chemistry & Reactivity

-

Nucleophilic Arom

) on Pyridines: The activation of the C2 position by the ring nitrogen and C4-EWG is a foundational principle.[1] -

Source: Chemistry Steps - Nucleophilic Aromatic Substitution.

-

-

Analogous Scaffold Reactivity (2-Bromo-isonicotinaldehyde)

- Demonstrates the susceptibility of 2-bromo-isonicotinyl systems to nucleophilic attack and the stability requirements in basic media.

-

Source: BenchChem Application Notes: Nucleophilic Substitution of 2-Bromo-6-methylisonicotinaldehyde. [1]

-

Hydrolysis Mechanisms

-

Synthesis of the Acid Form

-

Confirmation that the acid form is a stable, isolable species often derived from the methyl ester.[1]

-